REACTION_SMILES
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[CH3:21][N:22]([CH3:23])[CH:24]=[O:25].[CH3:26][CH2:27][O:28][CH2:29][CH3:30].[Cl:1][c:2]1[c:3]([NH2:4])[cH:5][cH:6][c:7]([I:9])[cH:8]1.[O:10]=[C:11]1[O:12][C:13](=[O:14])[c:15]2[cH:16][cH:17][cH:18][cH:19][c:20]21>>[Cl:1][c:2]1[c:3]([N:4]2[C:11](=[O:10])[c:20]3[c:15]([cH:16][cH:17][cH:18][cH:19]3)[C:13]2=[O:12])[cH:5][cH:6][c:7]([I:9])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(I)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OC(=O)c2ccccc21
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1c1ccc(I)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |